A Technical Guide to the Structural Elucidation and Confirmation of 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine
A Technical Guide to the Structural Elucidation and Confirmation of 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine
Abstract
This in-depth technical guide provides a comprehensive framework for the structural elucidation and confirmation of the novel heterocyclic compound, 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine. The pyrrolo[2,3-d]pyrimidine core is a significant scaffold in medicinal chemistry, often found in kinase inhibitors and other therapeutic agents[1][2][3]. Therefore, unambiguous structural verification is a critical step in the drug discovery and development process. This document outlines a multi-technique analytical approach, integrating mass spectrometry, nuclear magnetic resonance spectroscopy, infrared spectroscopy, and single-crystal X-ray diffraction. Each section details not only the experimental protocols but also the underlying scientific rationale for their application, providing researchers, scientists, and drug development professionals with a robust, self-validating workflow for characterizing this and similar molecular entities.
Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine ring system is a purine isostere of significant interest in pharmaceutical research. Its unique electronic and structural properties make it a versatile building block for designing targeted therapies[1][2]. The title compound, 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine, incorporates three key features: the pyrrolopyrimidine core, a reactive chloro-substituent at the 4-position, and a methoxyphenyl group at the 6-position. The chlorine atom serves as a key synthetic handle for nucleophilic substitution, allowing for the introduction of various functional groups to modulate biological activity[1]. The methoxyphenyl moiety can influence solubility, metabolic stability, and receptor binding interactions.
Given the potential for isomeric substitution and unexpected reaction pathways during synthesis, a rigorous and orthogonal analytical strategy is paramount. This guide will walk through a logical progression of experiments designed to build a complete and validated structural picture of the target molecule.
The Elucidation Workflow: A Multi-Pronged Approach
The structural elucidation of a novel compound is akin to solving a complex puzzle. Each analytical technique provides a unique piece of information, and only by combining them can the full picture be revealed. Our approach begins with determining the molecular formula and elemental composition, followed by piecing together the molecular framework through connectivity data, and finally, confirming the three-dimensional arrangement of atoms.
Caption: A logical workflow for the structural elucidation of a novel small molecule.
Mass Spectrometry: Defining the Molecular Boundaries
The first step in characterizing any new molecule is to determine its exact mass and molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: We choose HRMS over standard-resolution MS because the ability to measure mass to four or five decimal places allows for the calculation of a unique elemental composition. This is critical for distinguishing between isobaric compounds (molecules with the same nominal mass but different atomic compositions). For a molecule like 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine, the presence of chlorine and multiple nitrogen atoms makes this precision essential. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides an immediate and powerful validation point for the presence of a single chlorine atom.
Protocol: HRMS Analysis via ESI-TOF
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Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid promotes protonation, leading to the formation of the [M+H]⁺ ion.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Acquisition Parameters:
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Mass Range: 100-1000 m/z.
-
Capillary Voltage: 3500 V.
-
Source Temperature: 120°C.
-
Data Acquisition: Centroid mode.
-
-
Data Analysis:
-
Identify the monoisotopic mass of the [M+H]⁺ ion.
-
Observe the A+2 peak corresponding to the ³⁷Cl isotope, which should be approximately one-third the intensity of the monoisotopic [M]⁺ peak.
-
Use the instrument's software to calculate the elemental composition based on the exact mass and compare it to the theoretical value.
-
Expected Data Summary
| Parameter | Theoretical Value | Observed Value (Hypothetical) |
|---|---|---|
| Molecular Formula | C₁₃H₁₀ClN₃O | C₁₃H₁₀ClN₃O |
| Exact Mass [M] | 259.0512 | - |
| [M+H]⁺ (³⁵Cl) | 260.0585 | 260.0583 |
| [M+H]⁺ (³⁷Cl) | 262.0556 | 262.0554 |
| Isotope Ratio (A/A+2) | ~3:1 | ~3:1 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Expertise & Experience: While HRMS gives us the molecular formula, it doesn't tell us how the atoms are connected. Tandem MS (MS/MS) provides crucial clues about the molecule's substructure. By selecting the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can generate a fragmentation pattern. The fragmentation of pyrimidine derivatives is often dictated by the substituents and can involve characteristic cleavages of the ring system or losses of small neutral molecules.[4][5][6][7][8] Understanding these pathways helps in piecing together the molecular puzzle.
Protocol: MS/MS Fragmentation Analysis
-
Instrumentation: Use a Triple Quadrupole or Quadrupole-TOF (Q-TOF) mass spectrometer.
-
Parent Ion Selection: Isolate the [M+H]⁺ ion (m/z 260.0585) in the first quadrupole.
-
Collision-Induced Dissociation (CID): Introduce an inert gas (e.g., argon) into the collision cell. Ramping the collision energy (e.g., 10-40 eV) allows for the observation of a range of fragment ions.
-
Fragment Ion Analysis: Scan the third quadrupole (or TOF) to detect the resulting fragment ions.
Hypothetical Fragmentation Pathway
Caption: Predicted MS/MS fragmentation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[9][10] A combination of 1D and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the carbon skeleton and the placement of substituents.
¹H NMR Spectroscopy
Expertise & Experience: ¹H NMR provides information about the chemical environment, number, and connectivity of protons. For our target compound, we expect to see distinct signals for the aromatic protons on the methoxyphenyl ring, the protons on the pyrrolopyrimidine core, the methoxy group protons, and the N-H proton of the pyrrole ring. The splitting patterns (multiplicity) will reveal which protons are adjacent to each other.
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and because its residual solvent peak does not typically overlap with signals of interest. It also allows for the clear observation of exchangeable protons like N-H.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64 scans.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Data Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts (δ) and coupling constants (J) to assign the signals to specific protons in the molecule.
Hypothetical ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~12.20 | br s | 1H | N₇-H | Broad signal due to exchange and quadrupole broadening from adjacent nitrogen. |
| ~8.60 | s | 1H | H₂ | Singlet, typical for pyrimidine C₂-H. |
| ~8.10 | d, J ≈ 8.8 Hz | 2H | H₂', H₆' | Protons ortho to the oxygen on the methoxyphenyl ring, deshielded. |
| ~7.10 | d, J ≈ 8.8 Hz | 2H | H₃', H₅' | Protons meta to the oxygen, shielded relative to H₂'/H₆'. |
| ~6.90 | s | 1H | H₅ | Singlet, proton on the pyrrole ring. |
| ~3.85 | s | 3H | -OCH₃ | Characteristic singlet for a methoxy group. |
¹³C NMR and DEPT Spectroscopy
Expertise & Experience: ¹³C NMR provides a map of the carbon skeleton. Combining a broadband-decoupled ¹³C experiment with a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment allows us to differentiate between CH₃, CH₂, CH, and quaternary carbons. This is essential for confirming the number of each type of carbon, which must match the molecular formula derived from HRMS.
Protocol: ¹³C NMR and DEPT-135
-
Sample and Instrument: Use the same sample and spectrometer as for ¹H NMR.
-
Acquisition Parameters:
-
¹³C: Proton-decoupled pulse program (zgpg30). A longer acquisition time and more scans (~1024 or more) are required due to the lower natural abundance of ¹³C.
-
DEPT-135: Standard DEPT-135 pulse program.
-
-
Data Analysis:
-
Correlate the number of signals with the expected number of unique carbons.
-
Use DEPT-135 data to identify CH₃/CH (positive signals) and CH₂ (negative signals). Quaternary carbons are absent in DEPT-135.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC)
Expertise & Experience: 2D NMR is the cornerstone of connectivity analysis.[9]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This will confirm the A-A'B-B' system of the methoxyphenyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to. This allows for the definitive assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is the key experiment for piecing together the entire molecular framework, connecting the methoxyphenyl ring to the pyrrolopyrimidine core and confirming the positions of all substituents. For instance, a correlation from the H₂'/H₆' protons to the C₆ carbon of the pyrimidine ring would confirm their connectivity.
Protocol: 2D NMR
-
Sample and Instrument: Use the same sample and spectrometer.
-
Acquisition: Run standard COSY, HSQC, and HMBC pulse programs. Optimization of the HMBC experiment for an expected long-range coupling constant (e.g., 8 Hz) is recommended.
Key Expected HMBC Correlations
-
N₇-H → C₅, C₆, C₇ₐ: Confirms the pyrrole ring structure.
-
H₂ → C₄, C₇ₐ: Confirms the pyrimidine ring structure.
-
H₂'/H₆' → C₆, C₄': Connects the methoxyphenyl ring to the pyrimidine ring at C₆.
-
-OCH₃ → C₄': Confirms the position of the methoxy group on the phenyl ring.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. While it doesn't provide detailed connectivity information, it serves as an excellent validation tool. For our target compound, we expect to see characteristic absorption bands for N-H stretching, C-H stretching (both aromatic and aliphatic), C=N and C=C stretching within the aromatic rings, and C-O and C-Cl stretching.[11][12][13][14][15]
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: A standard FT-IR spectrometer equipped with an ATR accessory.
-
Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups.
Expected Characteristic IR Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium-Weak | Aliphatic C-H Stretch (-OCH₃) |
| ~1620-1580 | Strong | C=N/C=C Ring Stretching |
| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |
| ~1030 | Medium | Symmetric C-O-C Stretch |
| ~1100-1000 | Medium | C-Cl Stretch |
| ~750-850 | Strong | Aromatic C-H Bending |
X-ray Crystallography: The Final, Unambiguous Confirmation
Expertise & Experience: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof.[16][17][18][19][20] This technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming not only the connectivity but also bond lengths, bond angles, and intermolecular interactions. Obtaining suitable crystals is often the rate-limiting step, but the definitive nature of the data makes it an invaluable part of the characterization process.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically > 50 µm in all dimensions). This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques. A good starting point would be slow evaporation from a solvent system like ethanol/water or ethyl acetate/hexanes.
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα) and a sensitive detector.[19]
-
Data Collection: Mount a suitable crystal and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software. The resulting model will provide the precise atomic coordinates.
Conclusion
The structural elucidation of a novel molecule such as 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine demands a rigorous, multi-faceted analytical strategy. By systematically applying HRMS to define the molecular formula, MS/MS to probe substructures, a suite of 1D and 2D NMR experiments to map atomic connectivity, and FT-IR to confirm functional groups, a self-validating and highly confident structural assignment can be achieved. The final, definitive confirmation is provided by single-crystal X-ray crystallography, which leaves no ambiguity as to the molecule's three-dimensional structure. This comprehensive approach ensures the scientific integrity required for advancing promising compounds in the drug discovery pipeline.
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